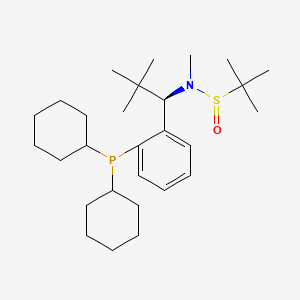
Benzene, (1-iodoethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Benzene, (1-iodoethenyl)- can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the reaction of styrene with iodine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under mild conditions, with the iodine acting as the electrophile that substitutes a hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of Benzene, (1-iodoethenyl)- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
Benzene, (1-iodoethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodo-substituted benzoic acids.
Reduction Reactions: Reduction of the iodo group can lead to the formation of ethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products
The major products formed from these reactions include various substituted benzenes, benzoic acids, and ethylbenzene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Benzene, (1-iodoethenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, (1-iodoethenyl)- involves its reactivity as an electrophile in substitution reactions. The iodo group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Benzene, (1-iodoethyl)-: Similar in structure but with an ethyl group instead of an ethenyl group.
Benzene, (1-bromoethenyl)-: Similar but with a bromo group instead of an iodo group.
Benzene, (1-chloroethenyl)-: Similar but with a chloro group instead of an iodo group.
Uniqueness
Benzene, (1-iodoethenyl)- is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodo group is larger and more polarizable, making it a better leaving group in substitution reactions and providing different reactivity patterns.
特性
CAS番号 |
51246-20-9 |
|---|---|
分子式 |
C8H7I |
分子量 |
230.05 g/mol |
IUPAC名 |
1-iodoethenylbenzene |
InChI |
InChI=1S/C8H7I/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 |
InChIキー |
VHOJFLLIURDVSS-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)
![4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)



![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)


![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13640628.png)
![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)

![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)
